molecular formula C12H9ClFNO3 B13452475 Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B13452475
M. Wt: 269.65 g/mol
InChI Key: UVKLIQGGVHPWLF-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core structure, substituted with chlorine, fluorine, and hydroxy groups, and an ethyl ester functional group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 8-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(14)9(10)13/h3-5H,2H2,1H3,(H,15,16)

InChI Key

UVKLIQGGVHPWLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors, such as 2-aminobenzoyl chloride derivatives, with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the quinoline core. Subsequent halogenation and esterification steps introduce the chlorine, fluorine, and ethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular pathways, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription .

Comparison with Similar Compounds

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

These compounds share similar core structures but differ in the position and type of substituents. The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial activity and distinct reactivity patterns .

Biological Activity

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C12H10ClFNO3\text{C}_{12}\text{H}_{10}\text{ClFNO}_3

This compound is characterized by a quinoline backbone with specific substitutions that influence its biological properties. The presence of chlorine and fluorine atoms along with a hydroxyl group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its antimicrobial properties. The compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanisms include:

  • Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication and transcription processes in microbial cells.
  • Disruption of Cell Membrane Integrity : By interacting with membrane components, it can compromise cell integrity, leading to cell death.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways essential for microbial survival.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) assays against various pathogens. The following table summarizes the MIC values for selected microorganisms:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

These results indicate that the compound demonstrates potent activity against both bacterial and fungal strains.

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the quinoline ring significantly affects the biological activity of derivatives. For instance, the presence of halogen substituents (like chlorine and fluorine) enhances antimicrobial potency. A comparative analysis shows that compounds with electron-withdrawing groups exhibit superior activity compared to those with electron-donating groups.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of quinoline derivatives, including this compound, against a panel of clinical isolates. The study reported that this compound exhibited superior activity against multidrug-resistant strains, highlighting its potential as a lead compound for further development.
  • Mechanistic Investigation : In vitro assays demonstrated that the compound disrupts bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This was confirmed through electron microscopy studies showing morphological changes in treated cells.

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